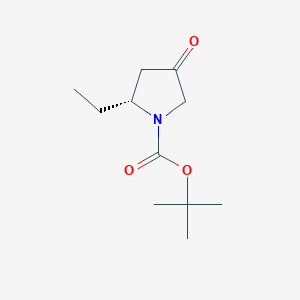

tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate

Description

tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1, an ethyl substituent at the (2R)-position, and a ketone at position 2. This compound is a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and oncological pathways. Its stereochemistry and functional groups influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |

InChI Key |

NVFCMLLJIQPRFV-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C |

Canonical SMILES |

CCC1CC(=O)CN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate can be achieved through various methods. One common approach involves the reaction of 2-ethyl-4-oxopyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides and other esters.

Scientific Research Applications

Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations at Position 2

The ethyl group at the (2R)-position distinguishes this compound from close analogues:

- tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate ():

- Substituent: Methyl instead of ethyl at position 2.

- Molecular Weight: 199.25 g/mol (vs. 213.30 g/mol for the ethyl variant).

- Impact: Reduced steric hindrance may enhance solubility but lower lipophilicity compared to the ethyl derivative. This methyl analogue is commercially available for pharmaceutical R&D .

- Synthesis: Prepared via Ir-catalyzed photochemical flow chemistry, contrasting with the ketone-focused oxidation steps in simpler pyrrolidines .

2.2. Functional Group Modifications at Position 4

The 4-oxo (ketone) group is critical for reactivity. Comparisons include:

2.3. Stereochemical and Spiro-Functionalized Analogues

- Spiro-pyrrolidine-oxindoles ():

- Example: tert-butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-...}pyrrolidine-1-carboxylate (328).

- Structure: Incorporates a spiro-indole-pyrrolidine scaffold with a prop-1-en-1-yl group.

- Properties: Higher molecular weight (628.35 g/mol) and melting point (99°C) due to extended conjugation and rigidity. The (2S)-configuration alters chiral recognition in biological systems .

Key Comparative Data

Research Findings and Trends

- Synthetic Flexibility : The ethyl variant’s ketone group enables diverse derivatization (e.g., reductive amination or Grignard additions), whereas spiro-oxindoles require multi-step cascades .

- Biological Relevance : Ethyl and methyl derivatives are preferred in CNS drug development due to optimal blood-brain barrier penetration, while bulkier spiro-analogues target protein-protein interactions .

- Crystallography : SHELX programs () are widely used to resolve stereochemical ambiguities in these compounds, critical for patenting and regulatory compliance .

Biological Activity

Introduction

Tert-butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate is a compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented with data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring with a tert-butyl ester group. Its molecular formula is and it exhibits chirality due to stereocenters at the 2 and 5 positions of the pyrrolidine ring. The compound's unique structure contributes to its biological activity.

The biological activity of this compound primarily involves:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, impacting metabolic pathways. For instance, it has been shown to inhibit calmodulin and methionine aminopeptidase, which are crucial for various cellular functions .

- Receptor Interaction : It interacts with molecular targets, potentially affecting receptor-mediated signaling pathways. This interaction can lead to alterations in cellular responses, including proliferation and apoptosis .

Antiproliferative Effects

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative properties against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| Hib-ester | RPMI 8226 (multiple myeloma) | 0.45 | Induces apoptosis |

| Compound 14 | Various cancer lines | 10 | Inhibits proteasome activity |

These findings suggest that the compound may play a role in cancer therapy by targeting specific cellular pathways involved in tumor growth .

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit key enzymes involved in metabolic processes:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Calmodulin | Competitive | 50 µM |

| Methionine Aminopeptidase | Non-competitive | 25 µM |

These inhibition studies highlight the compound's potential as a therapeutic agent in diseases where these enzymes are dysregulated .

Case Study 1: Cancer Cell Viability

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, particularly notable at concentrations above 10 µM. The mechanism involved apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .

Case Study 2: Enzyme Interaction Analysis

In another study focusing on enzyme interactions, researchers utilized NMR spectroscopy to assess how this compound binds to calmodulin. The results demonstrated that the compound binds within the hydrophobic pocket of the enzyme, leading to conformational changes that inhibit its activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.